2-Propen-1-one, 1-(3-methylphenyl)-
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Overview
Description
. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-methylphenyl)- can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, 3-methylbenzaldehyde can be condensed with acetone in the presence of sodium hydroxide in ethanol to form the desired chalcone.
Industrial Production Methods
Industrial production of 2-Propen-1-one, 1-(3-methylphenyl)- typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, substituted chalcones.
Scientific Research Applications
2-Propen-1-one, 1-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of dyes, pigments, and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(3-methylphenyl)- involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-phenyl-: Similar structure but lacks the methyl group on the aromatic ring.
2-Propen-1-one, 2-methyl-1-phenyl-: Methyl group is on the propenone chain instead of the aromatic ring.
1-(2-Hydroxy-5-methylphenyl)-3-phenyl-2-propen-1-one: Contains a hydroxyl group on the aromatic ring.
Uniqueness
2-Propen-1-one, 1-(3-methylphenyl)- is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and biological activity
Properties
CAS No. |
51594-61-7 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7H,1H2,2H3 |
InChI Key |
WPNYTQHRCHESCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=C |
Origin of Product |
United States |
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